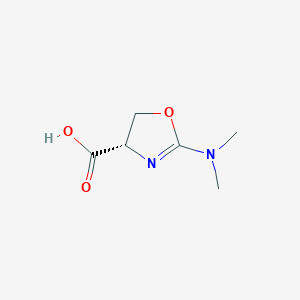
4-Oxazolecarboxylic acid, 2-(dimethylamino)-4,5-dihydro-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dimethylamino group and a dihydrooxazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a dimethylamine source, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylamino acids: These compounds share the dimethylamino group but differ in their overall structure.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both the dimethylamino group and the dihydrooxazole ring. This combination of features makes it particularly valuable in the synthesis of chiral drugs and other bioactive molecules.
Properties
CAS No. |
246034-29-7 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(4S)-2-(dimethylamino)-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
HYZDNKCIZJCEGP-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)C1=N[C@@H](CO1)C(=O)O |
Canonical SMILES |
CN(C)C1=NC(CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















